N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride
Description
Historical Development and Research Significance
The discovery and development of benzothiazole derivatives have been a cornerstone of medicinal chemistry since the mid-20th century, driven by their diverse pharmacological activities. N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride (CAS# 1216920-31-8) represents a modern iteration of this class, synthesized to explore enhanced bioactivity through strategic functionalization. The incorporation of a fluorine atom at the 4-position of the benzothiazole ring and the addition of a morpholinoethyl group reflect deliberate structural modifications aimed at optimizing target binding and metabolic stability.
This compound emerged from systematic structure-activity relationship (SAR) studies focused on dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes implicated in inflammatory and neuropathic pain pathways. Its development aligns with the broader trend in drug discovery to create multifunctional molecules capable of addressing complex disease mechanisms through polypharmacology.
Table 1: Key physicochemical properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃ClFN₃O₂S₂ |
| Molecular Weight | 468.0 g/mol |
| Structural Features | Fluorobenzothiazole, morpholinoethyl, phenylthioacetamide |
Position within Benzothiazole Derivative Research
Benzothiazoles occupy a privileged position in medicinal chemistry due to their ability to interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. The 4-fluoro substitution in this compound enhances electronegativity at the benzothiazole core, potentially improving binding affinity to enzymatic active sites. Comparative analyses with non-fluorinated analogs, such as N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride, suggest that fluorination increases metabolic stability and target selectivity.
Recent advances in benzothiazole-phenyl hybrid molecules have demonstrated their utility as dual sEH/FAAH inhibitors, with IC₅₀ values reaching single-digit nanomolar ranges. The morpholinoethyl moiety in this compound contributes to improved solubility compared to earlier hydrophobic derivatives, addressing a common limitation in central nervous system-targeted therapeutics.
Theoretical Framework for Investigation
The compound's design is rooted in three key pharmacological hypotheses:
- Dual enzyme inhibition : Simultaneous targeting of sEH (which regulates epoxy fatty acids) and FAAH (which degrades endocannabinoids) could produce synergistic analgesic effects.
- Fluorine-mediated optimization : The 4-fluoro group may enhance binding through electronegative interactions with catalytic residues while reducing oxidative metabolism.
- Conformational flexibility : The morpholinoethyl spacer allows adaptive positioning within enzyme active sites, as evidenced by molecular docking studies of related analogs.
Quantum mechanical calculations predict that the phenylthioacetamide group adopts a planar conformation favorable for π-orbital overlap with aromatic residues in target enzymes. This geometry is stabilized by intramolecular hydrogen bonding between the acetamide carbonyl and morpholine oxygen.
Research Objectives and Emerging Questions
Current investigations prioritize three objectives:
- Mechanistic elucidation : Determine the precise binding modes to sEH and FAAH using X-ray crystallography.
- Metabolic optimization : Address the short hepatic microsomal half-life (t₁/₂ < 30 minutes) observed in preliminary pharmacokinetic studies.
- Target expansion : Explore potential activity against antimicrobial targets, given the demonstrated efficacy of structurally related benzothiazoles against Gram-positive pathogens.
Critical unanswered questions include:
- Does the fluorine atom participate in halogen bonding with sEH/FAAH catalytic sites?
- Can structural modifications to the morpholinoethyl group enhance blood-brain barrier permeability?
- What is the compound's potential for addressing neuroinflammatory conditions beyond pain management?
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylsulfanylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S2.ClH/c22-17-7-4-8-18-20(17)23-21(29-18)25(10-9-24-11-13-27-14-12-24)19(26)15-28-16-5-2-1-3-6-16;/h1-8H,9-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGRIJCMGPTVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)CSC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research. Its unique structural features include a benzo[d]thiazole moiety, a morpholinoethyl group, and a phenylthioacetamide structure, which may contribute to its biological activity.
Antitumor Activity
Preliminary studies indicate that this compound exhibits significant antitumor properties. Research has shown that derivatives of benzothiazole, including this compound, have been evaluated for their ability to inhibit the proliferation of various cancer cell lines. For instance, compounds derived from similar structures have demonstrated promising results against human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating effective cytotoxicity .
Case Study: Anticancer Evaluation
In a study conducted by the National Cancer Institute, compounds with similar benzothiazole structures were screened against approximately 60 human tumor cell lines. Notably, certain derivatives showed considerable anticancer activity, suggesting that modifications to the benzothiazole core can enhance biological efficacy .
Antimicrobial Activity
In addition to antitumor effects, this compound has been investigated for its antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibit significant antibacterial activity. The mechanisms of action are believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies have shown that the compound binds effectively to DNA, particularly within the minor groove, suggesting a potential mechanism for its antitumor activity. This binding affinity is critical as it may influence the compound's ability to inhibit tumor growth and proliferation .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide | Similar benzo[d]thiazole ring; different fluorine position | Potential anticancer activity |
| N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide | Benzothiazole core; lacks morpholino group | Antimicrobial properties |
| 2-Ethylamino-N-[4-(morpholin-4-yl)phenyl]acetamide | Morpholino group; different aromatic substitution | Investigated for neuroprotective effects |
The unique combination of functional groups in this compound likely confers distinct pharmacological properties compared to these similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(Benzothiazol-2-yl) Acetamide Derivatives
Key Compounds: GB30 (), 4k–4p ()
Structural Insights :
- The 4-fluorobenzo[d]thiazole motif is shared with GB30, but the target compound replaces GB30’s thiazolidinedione warhead with a phenylthio-morpholinoethyl system, likely altering target selectivity (e.g., from histone binding to kinase or protease inhibition) .
- Compared to 4k–4p (benzothiazole-isoquinoline hybrids), the target’s morpholinoethyl group may enhance water solubility, whereas isoquinoline derivatives prioritize planar aromatic interactions .
Phenylthioacetamide Derivatives
Key Compounds: ST54–ST60 ()
Structural Insights :
Morpholine/Piperazine-Containing Analogs
Key Compounds: 13–18 (), 6a–t ()
Structural Insights :
- The morpholine group in the target compound may offer different hydrogen-bonding profiles compared to piperazine derivatives (e.g., 13–18), which are more basic due to secondary amines .
- Coumarin-thiazole hybrids (–8) prioritize aromatic stacking via coumarin, whereas the target’s benzothiazole and phenylthio groups may favor hydrophobic interactions .
Research Findings and Implications
- Morpholinoethyl vs. Piperazine: Morpholine’s ether oxygen may reduce basicity compared to piperazine, possibly lowering off-target interactions with cationic binding sites .
- Phenylthio Group : The thioether linkage in the target and ST-series compounds could participate in redox reactions or act as a hydrogen-bond acceptor, differing from carbonyl or amine groups in other analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
